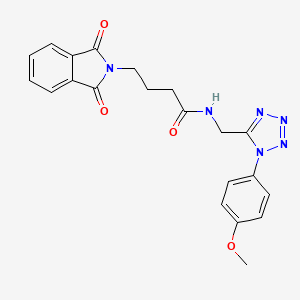

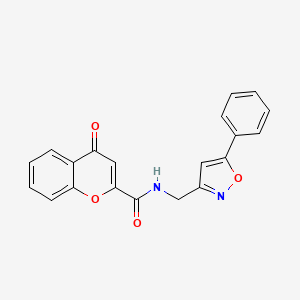

![molecular formula C13H16N2O5 B2413078 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine CAS No. 634174-11-1](/img/structure/B2413078.png)

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine

カタログ番号 B2413078

CAS番号:

634174-11-1

分子量: 280.28

InChIキー: ZAARDLPEIQPJSY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine, also known as MNA-715 or MNA, is a chemical compound with potential applications in scientific research. It is a morpholine derivative that has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In

科学的研究の応用

Cancer Research

- Apoptosis Induction in Lung Cancer Cells : Morpholine derivatives, including those similar to 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine, have shown efficacy in inducing apoptosis and elevating the levels of P53 and Fas proteins in A549 lung cancer cells, suggesting potential as anti-cancer agents (He et al., 2007).

Biochemical Applications

- Zinc(II) Complexes Catalysis : Schiff-base ligands derived from morpholine have been used to create zinc(II) complexes that catalyze the hydrolytic cleavage of phosphoester bonds and demonstrate DNA cleavage activities, indicating potential applications in bio-relevant catalysis (Chakraborty et al., 2014).

Chemical Synthesis

- Regio- and Stereoselective Addition in Organic Synthesis : Morpholine derivatives have been employed in regio- and stereoselective additions to various substrates, facilitating the synthesis of complex organic compounds (Korotaev et al., 2015).

- Oxidation Reactions : Research has explored the oxidation of enamines, including morpholine derivatives, with metal oxidants, offering insights into reaction mechanisms and potential synthetic applications (Corbani et al., 1973).

Biological Activity

- Antimicrobial and Antineoplastic Properties : Novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cells, showing significant potential in medical research (Al‐Ghorbani et al., 2017).

Medicinal Chemistry

- Morpholine-Based Metal Complexes in Pharmacology : Biosensitive and biologically active morpholine-based metal complexes have been studied for their interactions with DNA/BSA, cytotoxicity, radical scavenging, and antimicrobial activities, indicating their potential pharmacological implications (Sakthikumar et al., 2019).

Reaction Mechanism Studies

- Spectroscopic and Kinetic Analysis : Studies have provided spectroscopic and kinetic evidence for intermediates in reactions involving morpholine, contributing to a better understanding of reaction mechanisms in organic chemistry (Bernasconi et al., 2007).

特性

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-10-8-11(2-3-12(10)15(17)18)20-9-13(16)14-4-6-19-7-5-14/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAARDLPEIQPJSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794830 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic a...

126312-63-8; 80110-73-2

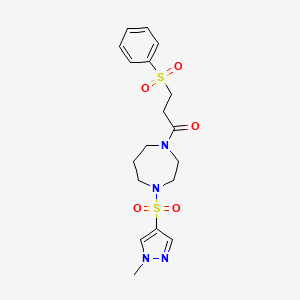

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)

![1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2413002.png)

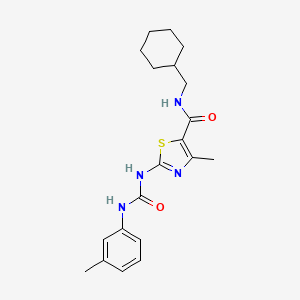

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)

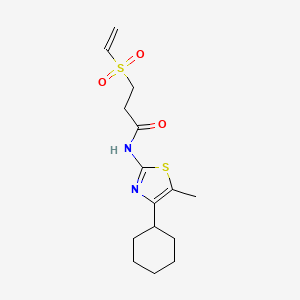

![N-(1-cyano-1,2-dimethylpropyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2413008.png)

![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2413009.png)